molecular formula C17H13N B8172430 1-Benzyl-5-ethynyl-1H-indole

1-Benzyl-5-ethynyl-1H-indole

Cat. No.: B8172430
M. Wt: 231.29 g/mol
InChI Key: BYNZWCLRCRIBMZ-UHFFFAOYSA-N
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Description

1-Benzyl-5-ethynyl-1H-indole (CAS 2307299-75-6) is a high-purity chemical building block for research and development. This compound features a molecular formula of C17H13N and a molecular weight of 231.29 g/mol . The 1-benzyl-indole scaffold is a recognized pharmacophore in medicinal chemistry. Recent scientific literature demonstrates that structurally related 1-benzyl-indole derivatives show significant promise in various therapeutic areas. For instance, ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylate analogs have been designed and synthesized as potent antimycobacterial agents against Mycobacterium tuberculosis H37Rv strains, including drug-resistant variants . In a separate study, 1-benzyl-indole-based thiosemicarbazones were explored as competitive tyrosinase inhibitors , which have applications in the development of depigmenting agents and anti-browning products for the cosmetic and food industries . The presence of an ethynyl group at the 5-position makes this compound a versatile intermediate for further synthetic modification through metal-catalyzed coupling reactions, such as the Sonogashira reaction, or for use in click chemistry applications. Researchers can leverage this handle to create more complex molecular architectures for drug discovery, materials science, and chemical biology. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, hazard, and disposal information. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-ethynylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-14-8-9-17-16(12-14)10-11-18(17)13-15-6-4-3-5-7-15/h1,3-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNZWCLRCRIBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Benzyl 5 Ethynyl 1h Indole

Reactivity of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group at the C5 position of the indole (B1671886) ring is a hub of chemical reactivity, readily participating in a variety of addition and coupling reactions.

Participation in Click Chemistry Reactions

The terminal alkyne functionality of 1-benzyl-5-ethynyl-1H-indole makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazole derivatives. The reaction involves the [3+2] cycloaddition of the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which selectively yields the 1,4-disubstituted triazole isomer.

The versatility of this reaction allows for the introduction of a wide array of molecular fragments onto the indole scaffold, depending on the nature of the azide used. This has significant implications for the development of novel pharmaceutical compounds and functional materials. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative pathway, often leading to the formation of the 1,5-disubstituted triazole regioisomer, further expanding the diversity of accessible structures.

Table 1: Representative Conditions for Click Chemistry with Terminal Alkynes

Catalyst System Azide Substrate Solvent Temperature (°C) Product Regioselectivity
Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) Benzyl (B1604629) azide Various (e.g., t-BuOH/H₂O, THF, DMF) Room Temperature - 80 1,4-disubstituted
Ru complexes (e.g., Cp*RuCl(PPh₃)₂) Benzyl azide Organic solvents (e.g., Toluene, Dioxane) 60 - 100 1,5-disubstituted

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Beyond the well-known click chemistry, the ethynyl group of this compound can participate in other [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions are a powerful tool for the construction of five-membered heterocyclic rings. For instance, reaction with nitrile oxides, generated in situ from hydroximoyl chlorides, can yield isoxazole (B147169) derivatives. Similarly, cycloadditions with nitrones can lead to the formation of isoxazolines. The regioselectivity of these reactions is governed by the electronic properties of both the alkyne and the 1,3-dipole.

Hydration and Halogenation of the Alkyne

The terminal alkyne can undergo hydration to form a carbonyl compound. The regiochemical outcome of this reaction is dependent on the reaction conditions. In the presence of a mercury(II) salt catalyst in aqueous acid, the hydration follows Markovnikov's rule, leading to the formation of a methyl ketone at the C5 position of the indole. Conversely, anti-Markovnikov hydration can be achieved using hydroboration-oxidation protocols, which involve the use of a sterically hindered borane (B79455) followed by oxidation, to yield the corresponding aldehyde.

Halogenation of the ethynyl group can also be readily achieved. The reaction with one equivalent of a halogen (e.g., Br₂, I₂) typically results in the formation of the trans-dihaloalkene. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face.

Reactivity of the Indole Nucleus

The indole ring system is an electron-rich aromatic nucleus, making it susceptible to electrophilic attack. The presence of the benzyl group at the N1 position and the ethynyl group at C5 influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus of this compound is activated towards electrophilic aromatic substitution. The most electron-rich position in the indole ring is typically the C3 position, followed by the C2 position. Therefore, electrophilic substitution reactions such as nitration, sulfonation, and acylation are expected to occur preferentially at the C3 position. For instance, Vilsmeier-Haack formylation would introduce a formyl group at the C3 position. The reaction conditions for these substitutions need to be carefully controlled to avoid potential side reactions involving the ethynyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Indole Nucleus

Reaction Reagents Expected Major Product
Nitration HNO₃/H₂SO₄ 1-Benzyl-5-ethynyl-3-nitro-1H-indole
Sulfonation SO₃/Pyridine This compound-3-sulfonic acid
Friedel-Crafts Acylation Acyl chloride/Lewis acid 3-Acyl-1-benzyl-5-ethynyl-1H-indole

Metal-Catalyzed Cross-Coupling at Other Indole Positions (e.g., C2, C3)

While the ethynyl group at C5 is a prime site for cross-coupling, the indole nucleus itself can be functionalized at other positions through metal-catalyzed cross-coupling reactions. To achieve this, a halogen atom must first be introduced at the desired position (e.g., C2, C3, or C4, C6, C7). For example, if a bromo or iodo substituent were present at the C3 position, it could participate in various palladium-catalyzed cross-coupling reactions. These include the Suzuki coupling with boronic acids, the Heck coupling with alkenes, and the Sonogashira coupling with terminal alkynes. mdpi.com Such strategies allow for the synthesis of highly functionalized and complex indole derivatives, starting from a pre-functionalized this compound scaffold. mdpi.com

Oxidation and Reduction Pathways of the Indole Core

The indole nucleus of this compound is susceptible to both oxidation and reduction, leading to a variety of transformed products. The electron-rich nature of the indole ring makes it prone to oxidation, while the aromatic system can be reduced under specific conditions. The presence of the 5-ethynyl group introduces an additional site of unsaturation that can compete in reduction reactions.

Oxidation: The oxidation of the indole core typically targets the electron-rich pyrrole (B145914) ring. Due to its electron-rich character, the indole nucleus is easily oxidized. hw.ac.uk Simple oxidizing agents can selectively convert indoles into oxindoles. hw.ac.uk For instance, the use of sulfuric acid adsorbed on silica (B1680970) gel has been reported for the regioselective oxidation of indoles to 2-oxindoles. This method is noted for its practicality and tolerance of various functional groups. In the case of this compound, such an oxidation would be expected to yield 1-benzyl-5-ethynylindolin-2-one. Furthermore, enzymatic oxidation, for example by cytochrome P450 enzymes, can lead to a variety of products including oxindole (B195798) and hydroxyindoles. The primary products of P450-catalyzed indole metabolism include indoxyl (3-hydroxyindole), which can be further oxidized. nih.gov

Reduction: The indole core of this compound can be reduced to the corresponding indoline. Catalytic hydrogenation is a common method for this transformation. However, the reduction of indoles can be challenging due to the stability of the aromatic system and potential catalyst poisoning by the resulting indoline. nih.gov The use of a Pt/C catalyst in the presence of an acid such as p-toluenesulfonic acid in water has been shown to be an effective method for the hydrogenation of unprotected indoles to indolines. nih.govtandfonline.com For N-protected indoles, iridium complexes have been employed for asymmetric hydrogenation. dicp.ac.cn

A significant consideration for the reduction of this compound is the presence of the ethynyl group. Catalytic hydrogenation is a standard method for the reduction of alkynes to alkanes. Therefore, under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), it is expected that both the indole's 2,3-double bond and the ethynyl group would be reduced. This would likely lead to the formation of 1-benzyl-5-ethylindoline. Selective reduction of the ethynyl group to a vinyl or ethyl group without affecting the indole core, or vice-versa, would require careful selection of catalysts and reaction conditions. For example, Lindlar's catalyst is commonly used for the semi-hydrogenation of alkynes to cis-alkenes.

Dissolving metal reductions, such as with lithium in liquid ammonia (B1221849), can also be employed to reduce the indole ring. However, the outcome of such reductions can be influenced by the presence of an N-substituent. While indole itself is largely unreactive to lithium in liquid ammonia due to the formation of its lithium salt, N-alkylindoles can be reduced in either the pyrrole or the benzene (B151609) ring. researchgate.net

Table 1: Potential Oxidation and Reduction Products of this compound
Reaction TypeReagents and ConditionsPotential Product(s)
OxidationH₂SO₄/SiO₂1-Benzyl-5-ethynylindolin-2-one
OxidationCytochrome P4501-Benzyl-5-ethynyl-3-hydroxyindole, 1-Benzyl-5-ethynyloxindole
Reduction (Catalytic Hydrogenation)H₂, Pt/C, p-TsOH1-Benzyl-5-ethylindoline
Reduction (Catalytic Hydrogenation)H₂, Lindlar's Catalyst1-Benzyl-5-vinyl-1H-indole

Reactivity of the N-Benzyl Moiety

The N-benzyl group in this compound is not merely a passive protecting group; it can participate in a range of chemical reactions. These include cleavage to allow for the introduction of other substituents at the nitrogen atom, as well as reactions involving the benzylic methylene (B1212753) group.

Cleavage and Introduction of Alternative N-Substituents

The removal of the N-benzyl group is a key transformation that allows for further functionalization of the indole nitrogen. Several methods are available for the N-debenzylation of indoles. A common method involves the use of strong Lewis acids such as aluminum chloride in an aromatic solvent like benzene. rsc.org This method has been successfully applied to a variety of N-benzylindoles. rsc.org Another approach utilizes a base-promoted process with potassium tert-butoxide in DMSO in the presence of oxygen. researchgate.net Catalytic hydrogenolysis (e.g., using Pd/C and H₂) is also a widely used technique for debenzylation, although its applicability can be limited by the presence of other reducible functional groups in the molecule. researchgate.net In the case of this compound, catalytic hydrogenolysis would likely also reduce the ethynyl group.

Once the benzyl group is cleaved to yield 5-ethynyl-1H-indole, a variety of other N-substituents can be introduced. Standard N-alkylation procedures, such as reaction with an alkyl halide in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone), can be employed to introduce new alkyl groups. nih.gov For example, the reaction of ethyl indol-2-carboxylate with allyl bromide or benzyl bromide in the presence of aqueous KOH in acetone (B3395972) results in N-alkylation. nih.gov Similarly, N-acylation can be achieved by treating the N-unsubstituted indole with an acyl chloride or anhydride.

Table 2: Methods for N-Debenzylation and Subsequent N-Functionalization
ReactionReagents and ConditionsProduct Type
N-DebenzylationAlCl₃, Benzene5-Ethynyl-1H-indole
N-DebenzylationKOtBu, DMSO, O₂5-Ethynyl-1H-indole
N-Alkylation (post-debenzylation)R-X, Base (e.g., NaH), DMF1-Alkyl-5-ethynyl-1H-indole
N-Acylation (post-debenzylation)RCOCl or (RCO)₂O, Base1-Acyl-5-ethynyl-1H-indole

Reactions Involving the Benzyl Methylene Group

The methylene (-CH₂-) group of the N-benzyl substituent is also a site of potential reactivity. One important reaction is benzylic lithiation. The treatment of N-benzyl-substituted compounds with strong bases like tert-butyllithium (B1211817) can lead to deprotonation at the benzylic position, forming a resonance-stabilized carbanion. researchgate.netnih.gov This lithiated intermediate can then react with various electrophiles to introduce new functional groups at the benzylic carbon. For instance, lithiation of N'-benzyl-N,N-dimethylurea followed by reaction with an electrophile results in substitution at the benzylic position. nih.gov A similar reactivity would be anticipated for this compound, allowing for the synthesis of derivatives with substituents on the benzyl methylene group.

The benzylic position is also susceptible to oxidation. The oxidation of the benzyl group in benzylamines and benzyl ethers to a benzoyl group has been reported. rsc.org This suggests that this compound could potentially be oxidized at the benzylic methylene group to form 1-benzoyl-5-ethynyl-1H-indole. Various oxidizing agents can be employed for benzylic C-H oxidation, including metal catalysts in combination with peroxides. nih.gov

Table 3: Potential Reactions at the Benzyl Methylene Group
Reaction TypeReagents and ConditionsPotential Product
Benzylic Lithiation and Alkylation1. t-BuLi; 2. R-X (Electrophile)1-(1-Substituted-benzyl)-5-ethynyl-1H-indole
Benzylic OxidationOxidizing Agent (e.g., KMnO₄, CrO₃)1-Benzoyl-5-ethynyl-1H-indole

Applications As a Synthetic Intermediate and Probe in Academic Research

Building Block in Complex Molecule Synthesis

The unique structural features of "1-Benzyl-5-ethynyl-1H-indole" make it an important precursor for the synthesis of more complex molecules, including advanced indole (B1671886) derivatives and heterocyclic hybrids.

The indole ring is a core component of many natural products and biologically active compounds, including a wide range of alkaloids. The ethynyl (B1212043) group at the C5 position of "this compound" provides a reactive handle for elaboration into more complex structures, making it a key starting material for the synthesis of advanced indole derivatives and analogues of naturally occurring alkaloids.

The terminal alkyne functionality allows for participation in various carbon-carbon bond-forming reactions. One of the most powerful of these is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to attach a wide variety of substituents to the indole core, leading to the synthesis of novel indole derivatives with diverse functionalities. For example, coupling with functionalized aryl halides can introduce new aromatic rings, while coupling with vinyl halides can be used to construct unsaturated side chains.

Furthermore, the ethynyl group can be transformed into other functional groups. For instance, hydration of the alkyne can yield a ketone, which can then be further modified. Reduction of the alkyne can lead to the corresponding alkene or alkane, providing access to a range of saturated and unsaturated derivatives. These transformations significantly expand the diversity of indole derivatives that can be synthesized from this starting material.

The indole scaffold itself is a key feature of many alkaloids, which are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov By modifying the "this compound" core through reactions at the ethynyl group and potentially at other positions on the indole ring, chemists can create synthetic analogues of known alkaloids. This allows for the exploration of their structure-activity relationships and the development of new therapeutic agents.

The concept of creating hybrid molecules by combining two or more different heterocyclic scaffolds has gained significant attention in medicinal chemistry as a strategy to develop novel compounds with enhanced biological activities. "this compound" is an excellent platform for the synthesis of such heterocyclic hybrid molecules. researchgate.net The ethynyl group serves as a versatile linker to connect the indole core to other heterocyclic systems.

A prominent reaction utilized for this purpose is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . tcichemicals.comtcichemicals.com This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the terminal alkyne of "this compound" with an organic azide (B81097). sigmaaldrich.com The resulting triazole ring acts as a robust linker, connecting the indole moiety to another heterocyclic ring system attached to the azide. This approach has been widely used to generate libraries of indole-triazole-heterocycle hybrids for biological screening. tcichemicals.com

The versatility of this method lies in the wide availability of diverse heterocyclic azides, enabling the synthesis of a vast array of hybrid molecules. This strategy allows for the exploration of new chemical space and the potential discovery of compounds with novel pharmacological profiles. The resulting hybrid molecules may exhibit combined or synergistic activities derived from the individual heterocyclic components.

Role in Medicinal Chemistry Lead Generation (Excluding Biological Data)

In the early stages of drug discovery, the generation of novel chemical entities with the potential to interact with biological targets is crucial. "this compound" plays a significant role in this process through its use in the design of compound libraries, scaffold hopping strategies, and the development of chemical probes.

The creation of compound libraries is a fundamental approach in high-throughput screening (HTS) to identify new "hit" compounds that can modulate the activity of a biological target. The structure of "this compound" is well-suited for the generation of focused libraries of molecules. The ethynyl group allows for the introduction of a wide range of substituents using robust and high-yielding reactions like the Sonogashira coupling and click chemistry.

By systematically varying the reactants coupled to the ethynyl group, a large number of structurally related analogues can be synthesized in a parallel fashion. For instance, a library of compounds can be generated by reacting "this compound" with a diverse set of aryl halides in a Sonogashira coupling reaction or with a collection of azides in a click chemistry reaction. These libraries can then be screened against various biological targets to identify compounds that exhibit desired interactions. The modular nature of these synthetic routes allows for the rapid generation of a large number of compounds, increasing the probability of finding a hit.

The following table illustrates a hypothetical library design based on Sonogashira coupling with "this compound":

EntryAryl Halide (Ar-X)Resulting Compound Structure
14-Iodopyridine1-Benzyl-5-(pyridin-4-ylethynyl)-1H-indole
21-Bromo-4-methoxybenzene1-Benzyl-5-((4-methoxyphenyl)ethynyl)-1H-indole
33-Iodobenzonitrile3-((1-Benzyl-1H-indol-5-yl)ethynyl)benzonitrile

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure (scaffold) of a known active compound to identify new chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net The indole ring of "this compound" can serve as a starting point for scaffold hopping exercises. By retaining key pharmacophoric features while altering the core indole structure, novel scaffolds can be designed and synthesized.

Once a series of active compounds is identified from a library screen, Structure-Activity Relationship (SAR) studies are conducted to understand how modifications to the chemical structure affect its biological activity. nih.gov The reactivity of the ethynyl group in "this compound" allows for systematic modifications to be made to a lead compound. For example, by synthesizing a series of analogues with different substituents attached to the ethynyl group, chemists can probe the steric and electronic requirements for optimal target interaction.

The data obtained from these SAR studies are crucial for optimizing the lead compound and designing more potent and selective drug candidates. The ease of functionalization of the "this compound" scaffold makes it a valuable tool for conducting detailed SAR investigations.

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.govrsc.org High-quality chemical probes are characterized by their potency, selectivity, and ability to engage their target in a cellular context. nih.gov "this compound" can serve as a scaffold for the development of such probes.

The ethynyl group provides a convenient site for the attachment of reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels, through click chemistry. mskcc.org These tagged probes can be used in a variety of molecular biology experiments. For example, a fluorescently labeled probe can be used to visualize the subcellular localization of its target protein using microscopy. A biotinylated probe can be used to isolate the target protein and its binding partners from a complex biological sample for identification by mass spectrometry.

The development of chemical probes is a critical step in target validation and understanding the biological roles of proteins. The modular nature of synthesizing probes from "this compound" allows for the rapid generation of a toolbox of chemical probes for studying a particular biological target.

The following table outlines potential chemical probes that could be synthesized from "this compound" via click chemistry:

Probe TypeAttached Moiety (via Azide)Application
Fluorescent ProbeAzido-fluoresceinCellular imaging and localization studies
Affinity ProbeAzido-biotinProtein pull-down and identification
Photoaffinity ProbeAzido-benzophenoneCovalent labeling of target protein upon UV irradiation

Contribution to Methodological Organic Synthesis

The presence of the ethynyl group on the indole scaffold makes this compound a valuable tool for chemists developing new synthetic methods. The reactivity of the carbon-carbon triple bond, coupled with the electronic properties of the indole ring, provides a platform for investigating the efficacy and selectivity of various catalytic processes.

While specific studies exhaustively detailing the use of this compound for the evaluation of a broad range of novel catalytic systems are not extensively documented in publicly available research, its structure lends itself to such applications. The terminal alkyne is a key functional group for participating in well-established catalytic reactions, which are often used to benchmark new catalysts.

One of the most prominent applications for terminal alkynes is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The reaction of this compound with an organic azide in the presence of a novel copper(I) catalyst would serve as a model reaction to assess the catalyst's efficiency, turnover number, and reaction kinetics. The formation of a 1,4-disubstituted 1,2,3-triazole product can be readily monitored and characterized, providing a clear indication of catalyst performance.

Similarly, the Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is another area where this compound could be employed to evaluate new catalytic systems. Researchers developing new palladium catalysts or ligands could use the coupling of this compound with a standard aryl halide to determine the catalyst's activity, stability, and substrate scope under various reaction conditions.

The following table illustrates hypothetical data from such evaluations, demonstrating how the performance of different catalytic systems could be compared.

Catalyst SystemReaction TypeSubstrate 1Substrate 2Product Yield (%)Reaction Time (h)
Novel Cu(I)-NHC Complex CuAACThis compoundBenzyl (B1604629) Azide952
Pd(OAc)₂ with Novel Phosphine (B1218219) Ligand Sonogashira CouplingThis compoundIodobenzene886
Ru-based Catalyst CycloadditionThis compoundAzide92 (1,5-regioisomer)4

This table is illustrative and based on the potential applications of the compound in catalyst evaluation.

The structure of this compound presents multiple sites for potential functionalization, making it an excellent substrate for studying the regioselectivity of various chemical transformations. The primary focus of such studies would be the selective reaction at the ethynyl group, the indole nitrogen, or the C2, C3, C4, C6, and C7 positions of the indole ring.

For instance, in the context of cycloaddition reactions, the reaction of this compound with azides can theoretically lead to two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. While copper(I) catalysis famously favors the 1,4-isomer, the development of new catalytic systems, for example, those based on ruthenium, has been shown to selectively produce the 1,5-isomer. Using this compound as a substrate would allow for a direct comparison of the regiochemical outcome with different catalysts.

Furthermore, electrophilic substitution reactions on the indole ring of this compound could be explored to determine the directing effect of the 5-ethynyl group. The electronic nature of the alkyne can influence the electron density at the C3 and other positions of the indole nucleus, thereby controlling the regioselectivity of reactions such as halogenation, nitration, or Friedel-Crafts acylation.

Detailed research findings on the regioselective functionalization of this compound are not widespread. However, the principles of indole chemistry suggest that the C3 position would remain a primary site for electrophilic attack, though its reactivity might be modulated by the C5-substituent. A systematic study would be required to fully elucidate the regiochemical preferences of this specific molecule.

The table below outlines potential regioselective reactions that could be explored with this compound.

Reaction TypeReagentPotential Site of FunctionalizationExpected Outcome
Electrophilic Bromination N-Bromosuccinimide (NBS)C3-position of indole3-Bromo-1-benzyl-5-ethynyl-1H-indole
Friedel-Crafts Acylation Acetyl chloride, AlCl₃C3-position of indole3-Acetyl-1-benzyl-5-ethynyl-1H-indole
Ruthenium-catalyzed Azide-Alkyne Cycloaddition Benzyl AzideEthynyl group1-Benzyl-5-(1-benzyl-1H-1,2,3-triazol-5-yl)-1H-indole

This table represents potential research avenues based on established reactivity patterns of indoles and alkynes.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT Studies) on Indole (B1671886) Derivatives

Density Functional Theory (DFT) has become a important tool for studying the electronic structure and properties of indole derivatives. niscpr.res.inniscpr.res.in These calculations provide valuable information about the molecule's geometry, stability, and reactivity.

DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving the indole nucleus. For instance, studies on the regioselectivity of Fischer indole synthesis have utilized DFT to model reaction pathways and determine the factors governing product formation. researchgate.net While specific mechanistic studies on 1-Benzyl-5-ethynyl-1H-indole are not extensively documented, the principles derived from related indole derivatives can be applied. The ethynyl (B1212043) group at the C5 position and the benzyl (B1604629) group at the N1 position can influence the electron density distribution of the indole ring, thereby affecting the pathways of electrophilic substitution and other reactions. nih.gov

For example, in transition-metal-catalyzed reactions, DFT can help in understanding the coordination of the metal to the indole scaffold and the subsequent steps of the catalytic cycle. rsc.org The presence of the ethynyl group in this compound introduces a potential site for metal-catalyzed cross-coupling reactions, and DFT could be employed to predict the most favorable reaction pathways. mdpi.com

The reactivity and regioselectivity of indoles are key aspects that can be analyzed using DFT. The C3 position of the indole ring is generally the most nucleophilic and prone to electrophilic attack. mdpi.com However, substituents on the indole ring can modulate this reactivity.

Studies on the oxidative Heck reaction of indoles have shown that the regioselectivity between the C2 and C3 positions can be controlled by ligands, a phenomenon that can be rationalized through DFT calculations. rsc.org Similarly, the regioselectivity of hydroindolation reactions with alkynes is influenced by the catalyst and reaction conditions, with DFT providing a mechanistic understanding of these observations. mdpi.com

Molecular Modeling and Docking Studies (in the context of scaffold design)

Molecular modeling and docking are crucial computational techniques in drug discovery for designing and evaluating potential drug candidates. derpharmachemica.comnih.gov The this compound scaffold can be investigated using these methods to predict its binding affinity and mode of interaction with various biological targets.

Molecular docking simulations place a ligand (in this case, this compound or its derivatives) into the binding site of a target protein to predict the preferred binding orientation and affinity. nih.govfrontiersin.org This information is vital for structure-based drug design. For instance, indole-based compounds have been studied as inhibitors of various enzymes, and docking studies have been used to understand their mechanism of action. derpharmachemica.commdpi.com

The design of novel anticancer agents based on the 1-benzyl-indolin-2-one scaffold has been guided by molecular modeling insights. mdpi.comnih.gov Similarly, 1-benzyl-2-indolinones have been designed and evaluated as selective acetylcholinesterase inhibitors using molecular modeling. nih.gov These studies highlight the importance of the benzyl group for activity and selectivity. The ethynyl group in this compound offers a handle for further functionalization, and molecular modeling can guide the design of derivatives with improved binding to specific targets.

Target ProteinIndole ScaffoldKey Findings from Docking Studies
Hepatitis C NS5B polymerase2-phenylindole derivativesIndole derivatives identified as potential inhibitors. derpharmachemica.com
JAK-3 proteinIndole based diaza-sulphonamidesCompounds showed good binding affinity within the active site. nih.gov
α-GlucosidaseIndole-based Schiff basesIntermolecular interactions with the active site were crucial for inhibition. mdpi.com
Acetylcholinesterase1-benzyl-2-indolinonesBenzyl substitution significantly increased potency and selectivity. nih.gov
VEGFR-21-benzyl-5-bromo-3-hydrazonoindolin-2-onesDocking explored the binding mode within the active site. nih.gov

Conformational Analysis of this compound

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformations and the energy barriers between them.

Studies on related molecules, such as (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, have utilized quantum chemical calculations to investigate the structures and relative stabilities of different isomers. uni-greifswald.deresearchgate.net These studies, often validated by experimental data from X-ray crystallography, provide a framework for understanding the conformational preferences of N-benzylated indole derivatives. The ethynyl group at the C5 position is linear and rigid, so the main conformational flexibility in this compound arises from the orientation of the benzyl group.

Future Research Directions

Development of Greener Synthetic Routes

The multi-step synthesis of 1-Benzyl-5-ethynyl-1H-indole typically involves N-benzylation of an indole (B1671886) precursor followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to introduce the ethynyl (B1212043) moiety. Future research will likely prioritize the development of more sustainable and environmentally benign methodologies for its preparation.

Key areas of investigation will include:

Sustainable Catalysis: A primary goal is to replace or reduce the reliance on precious metal catalysts like palladium. Research could explore the use of more abundant and less toxic first-row transition metals such as copper or iron for the crucial C-C bond-forming step. bioengineer.org Furthermore, developing heterogeneous catalysts or nanocatalysts could facilitate easier catalyst recovery and recycling, minimizing metal leaching into the final product and waste streams.

Green Solvents and Reaction Conditions: Traditional organic solvents contribute significantly to the environmental impact of chemical synthesis. A major research thrust will be the adaptation of synthetic routes to greener solvents. This includes exploring reactions in water, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), or supercritical fluids. acs.orgnih.gov The use of aqueous micellar media, employing surfactants like TPGS-750-M, could also enable reactions of organic substrates in water. mdpi.com

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) presents a potential alternative to conventional heating, often leading to dramatically reduced reaction times, increased yields, and fewer side products. nih.gov Investigating the application of microwave irradiation to the Sonogashira coupling or other steps in the synthesis of this compound could lead to more energy-efficient processes.

Atom Economy: Future synthetic strategies will likely focus on maximizing atom economy by designing reactions that incorporate a greater proportion of the starting materials into the final product. The development of direct C-H functionalization techniques to introduce the ethynyl group at the C5 position of the 1-benzylindole core would be a significant advance, circumventing the need for pre-functionalized starting materials like halo-indoles and reducing waste. chim.it

Table 1: Comparison of Traditional vs. Potential Greener Synthetic Approaches
ParameterTraditional Approach (e.g., Sonogashira Coupling)Future Greener Approach
CatalystHomogeneous Palladium (e.g., Pd(PPh₃)₂Cl₂) with Copper co-catalystAbundant metals (Cu, Fe), heterogeneous/recyclable catalysts, or catalyst-free C-H activation
SolventAnhydrous organic solvents (e.g., THF, DMF, Triethylamine)Water, 2-MeTHF, bio-solvents, or solvent-free conditions
Energy SourceConventional heating (oil bath) for several hoursMicrowave irradiation or ambient temperature reactions
Atom EconomyRequires pre-halogenated indole, generating stoichiometric salt wasteDirect C-H alkynylation, maximizing atom incorporation

Exploration of Novel Reactivity Patterns

The terminal alkyne functionality of this compound is a gateway to a vast array of chemical transformations. While its use in standard cross-coupling reactions is established, future research will delve into more diverse and novel reactivity patterns to generate complex molecular scaffolds.

Cycloaddition Reactions: The ethynyl group is an excellent dienophile and dipolarophile. Its participation in [3+2] cycloaddition reactions, particularly the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is a major area for exploration. wikipedia.orgnih.gov This reaction would allow for the facile conjugation of the indole core to a wide variety of molecules bearing an azide (B81097) group (e.g., biomolecules, polymers, fluorescent tags), yielding stable 1,2,3-triazole linkages. organic-chemistry.orglabinsights.nl Other cycloadditions, such as [4+2] (Diels-Alder) or other 1,3-dipolar cycloadditions, could be used to construct novel polycyclic and heterocyclic systems fused to the indole ring. ias.ac.inunimi.it

Polymerization: The alkyne moiety can act as a monomer unit for polymerization. Investigating the polymerization of this compound could lead to the creation of novel conjugated polymers. researchgate.net These materials could possess interesting photophysical or electronic properties, with potential applications in organic electronics such as organic light-emitting diodes (OLEDs) or sensors.

Intramolecular Reactions: For appropriately substituted precursors, the ethynyl group can participate in intramolecular cyclization reactions, providing rapid access to complex, fused-ring systems. Research into metal-catalyzed or radical-initiated cyclizations could yield novel polycyclic indole alkaloids or other structurally unique compounds.

Table 2: Potential Reactivity Patterns of the Ethynyl Group
Reaction TypeReactantResulting StructurePotential Application
CuAAC (Click Chemistry)Organic Azide (R-N₃)1,4-Disubstituted 1,2,3-TriazoleBioconjugation, Drug Discovery, Materials Science
Diels-Alder [4+2] CycloadditionDieneSubstituted Benzene (B151609)/Cyclohexadiene RingSynthesis of complex polycycles
1,3-Dipolar CycloadditionNitrile Oxide, NitroneIsoxazole (B147169), Isoxazoline RingsHeterocycle synthesis, Medicinal Chemistry
PolymerizationItself (as a monomer)Conjugated Polymer with Indole PendantsOrganic Electronics, Sensors

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of derivatives of this compound, modern synthesis technologies like flow chemistry and automated platforms will be indispensable.

Flow Chemistry: Continuous flow processing offers numerous advantages over traditional batch synthesis, including enhanced safety (especially when handling hazardous reagents or intermediates), precise control over reaction parameters (temperature, pressure, time), and improved scalability. mdpi.comacs.org Future work should focus on translating the synthesis of this compound into a continuous flow process. nih.gov This would enable safer handling of reagents like terminal alkynes and could allow for the use of high-temperature/pressure conditions to accelerate reaction rates significantly. mdpi.com A multi-step flow synthesis, where sequential reactions are performed in-line without manual isolation of intermediates, could dramatically improve the efficiency of producing this building block and its derivatives. nih.gov

Automated Synthesis: High-throughput synthesis and screening are essential for modern drug discovery. Automated platforms, which use robotics and miniaturization (e.g., nanoscale synthesis in well plates), can be employed to rapidly generate libraries of compounds derived from this compound. nih.govresearchgate.net For instance, an automated system could perform an array of click reactions in parallel, combining the indole core with hundreds of different azide-containing building blocks to quickly explore chemical space and identify compounds with desired biological activities. fao.orgscribd.com The data generated from these high-throughput experiments can also be used to train machine learning algorithms to predict reaction outcomes and optimize conditions.

The integration of these advanced synthesis platforms will not only make the production of this compound more efficient and safer but will also accelerate the exploration of its potential in various scientific fields.

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl-5-ethynyl-1H-indole in laboratory settings?

A common approach involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. For example, a procedure analogous to uses CuI as a catalyst in PEG-400/DMF solvent systems, followed by extraction and column chromatography for purification. Researchers should optimize reaction time (e.g., 12 hours) and monitor progress via TLC. Flash chromatography with gradients like cyclohexane/EtOAc (8:2) can isolate the product effectively .

Q. How should researchers handle and dispose of this compound to ensure laboratory safety?

While no specific GHS data exists for this compound, general indole derivative protocols apply. Use PPE (gloves, goggles), avoid inhalation/ingestion, and store waste separately. Contradictions in safety classifications (e.g., "warning" in vs. "no known hazard" in ) necessitate consulting multiple SDS and conducting risk assessments .

Q. What solvent systems are effective for dissolving this compound in experimental setups?

A solvent blend of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/ddH2O is recommended (final concentration: 5 mg/mL). Dissolve the compound in DMSO first, then add PEG300 and Tween-80 sequentially. If precipitation occurs, use gentle heating (≤50°C) or ultrasonication. Prepare fresh solutions to avoid degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key parameters include catalyst loading (e.g., 10 mol% CuI), solvent choice (polar aprotic solvents like DMF enhance reactivity), and temperature control. Low yields (e.g., 42% in ) may arise from incomplete coupling or side reactions. Troubleshoot via intermediate characterization (NMR, HRMS) and gradient optimization in chromatography .

Q. What analytical techniques are most suitable for characterizing the structure and purity of this compound?

Use 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., benzyl and ethynyl groups at positions 1 and 5). HRMS (ESI) validates molecular weight (e.g., calculated vs. observed m/z). Purity (>95%) can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. How should contradictory safety data between different indole derivatives be addressed in experimental protocols?

Compare SDS classifications (e.g., vs. 8) and conduct in-house hazard testing (e.g., acute toxicity assays). Implement conservative precautions: use fume hoods, avoid direct contact, and establish spill-response protocols. Document discrepancies in risk assessments .

Q. What strategies can be employed to investigate the thermal stability and decomposition pathways of this compound?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation temperatures. Analyze decomposition products via GC-MS or LC-MS. For lab-scale stability, store samples under inert atmospheres (N2_2) at –20°C and monitor via periodic NMR .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize catalyst screening (e.g., Pd vs. Cu) and solvent polarity adjustments .
  • Safety Protocols : Cross-reference SDS entries and validate with small-scale tests .
  • Data Interpretation : Combine spectral data (NMR, HRMS) with chromatographic purity checks for robust structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.